N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-6-12-29-20-11-9-18(13-16(20)3)31(27,28)24-17-8-10-19-21(14-17)30-15-23(4,5)22(26)25(19)7-2/h8-11,13-14,24H,6-7,12,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCHACRRSCFFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Structural Characteristics
The compound features a benzo[b][1,4]oxazepine core fused with a sulfonamide group , which enhances its pharmacological profile. The molecular formula is , indicating a significant degree of complexity and potential for diverse chemical interactions.
Biological Activity Overview
Research on similar compounds suggests that N-(5-ethyl-3,3-dimethyl-4-oxo) may exhibit various biological activities:
- Antimicrobial Properties : Many sulfonamide derivatives are known for their antibacterial activity. The sulfonamide moiety allows for interaction with bacterial enzymes, potentially inhibiting their growth.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.
The mechanism of action for this compound likely involves interactions with various biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrases, which are crucial in regulating physiological processes like pH balance and fluid homeostasis.
Synthesis Methods
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo) typically involves multi-step organic reactions:
- Formation of the Oxazepine Ring : This step often includes cyclization reactions to construct the core structure.
- Introduction of Functional Groups : Alkylation reactions introduce ethyl and propoxy groups.
- Sulfonamide Formation : The final step involves the attachment of the sulfonamide moiety through nucleophilic substitution.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dexamethasone | Steroidal structure | Anti-inflammatory |
| Phenothiazine | Contains sulfur atom | Antipsychotic |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives similar to N-(5-ethyl-3,3-dimethyl-4-oxo) exhibited significant inhibition against various bacterial strains. This suggests potential for development as an antibacterial agent.
- Anti-inflammatory Potential : Research indicated that compounds with similar structural features could effectively inhibit pathways involved in inflammation, highlighting their therapeutic relevance in conditions like arthritis.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural Implications of Substituent Variation
Steric and Electronic Effects
- Ethyl Group (Target Compound): The ethyl substituent is a saturated alkyl chain, contributing moderate steric bulk and lipophilicity. This may enhance metabolic stability compared to unsaturated groups like allyl .
- This could influence binding interactions in biological systems or susceptibility to oxidative metabolism .
Pharmacokinetic Considerations
- The allyl group’s larger size and unsaturation may reduce solubility compared to the ethyl analog.
- The higher molecular weight of the allyl analog (458.6 vs. 446.6 g/mol) could marginally impact bioavailability, though this is speculative without pharmacokinetic studies.
Limitations in Available Data
Neither compound has reported density, melting/boiling points, or safety parameters (e.g., MSDS) . Biological activity data, such as binding affinity or toxicity, are also absent, limiting direct functional comparisons.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized to enhance yield?
- Answer : Multistep synthesis involving sulfonamide coupling and heterocyclic ring formation is typically employed. For example, amide bond formation via activation of carboxylic acids (e.g., using pivaloyl chloride) or coupling reagents (e.g., HATU) can improve efficiency . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., acetonitrile for polar intermediates). Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) is effective for purification, while recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the benzoxazepine and sulfonamide moieties. For example, methine protons in the oxazepine ring appear as doublets near δ 4.5–5.0 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S), while IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .
Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Answer : Accelerated stability testing in buffered solutions (pH 1–9) at 40°C/75% RH over 4 weeks identifies hydrolytic cleavage sites (e.g., propoxy group oxidation). HPLC-MS monitors degradation products, with method validation per ICH guidelines (RSD <2% for retention time) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict pharmacokinetic properties?
- Answer : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) evaluate binding affinities to cytochrome P450 enzymes, while QSAR models correlate logP values (e.g., 3.2) with intestinal permeability. Free energy perturbation (FEP) calculations refine solubility predictions, validated via in vitro Caco-2 assays .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Answer : Systematic replication under standardized conditions (e.g., cell line authentication, serum-free media) minimizes variability. Meta-analysis using random-effects models quantifies heterogeneity (I² >50% indicates high inconsistency). Orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) validate target engagement .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?
- Answer : Fragment-based screening (e.g., X-ray crystallography at 1.8 Å resolution) maps interactions between the sulfonamide group and catalytic lysine residues . Alanine scanning mutagenesis of the target protein isolates binding hotspots, while isothermal titration calorimetry (ITC) quantifies ΔG changes (±0.5 kcal/mol) upon methyl group deletion .
Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?
- Answer : Pre-steady-state kinetics (stopped-flow spectroscopy) measure kcat/KM values for enzyme inhibition. Competitive inhibition is confirmed via Lineweaver-Burk plots intersecting on the y-axis. Fluorescent probes (e.g., TAMRA-labeled substrates) enable real-time monitoring of enzyme activity in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
